molecular formula C17H23N3S B2985720 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 750610-76-5

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2985720
CAS No.: 750610-76-5
M. Wt: 301.45
InChI Key: ICBSLLZHARYRNM-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-tert-butylphenylhydrazine with cyclopentanone to form the corresponding hydrazone. This intermediate is then treated with thiocarbonyl compounds to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and leading to inhibition or activation of specific pathways . The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the cyclopentyl group contributes to its steric properties .

This compound’s versatility and unique structure make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-17(2,3)13-10-8-12(9-11-13)15-18-19-16(21)20(15)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSLLZHARYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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